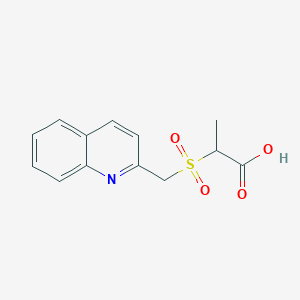

2-(Quinolin-2-ylmethanesulfonyl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Potential Applications

Synthesis of Antileukotrienic Agents : The compound has been synthesized for potential use as antileukotrienic drugs, with a focus on its antiplatelet activity and in-vitro cytotoxicity testing (Jampílek et al., 2004).

Quality Control in Pharmaceutical Ingredients : Analytical methods have been developed for quality control of active pharmaceutical ingredients like 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl) propanoic acid, a related compound, highlighting its potential in antimicrobial drug development (Zubkov et al., 2016).

Green Chemistry Applications : The compound's derivatives have been used in green chemistry, specifically in the nanocrystalline titania-based sulfonic acid catalyzed synthesis of pyran derivatives, showcasing an environmentally friendly approach (Murugesan et al., 2016).

Corrosion Inhibition : A derivative, Quinolin-5-ylmethylene-3-{[8-(trifluoromethyl)quinolin-4-yl]thio}propanohydrazide, has been found to be an effective corrosion inhibitor for mild steel in acidic solutions, indicating industrial applications (Saliyan & Adhikari, 2008).

Electrophilic Substitution Reactions : It's used in the synthesis of compounds like 2-(Thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline, which undergo various electrophilic substitution reactions (Aleksandrov et al., 2020).

Antimicrobial and Antimalarial Agents : New amides containing quinoline-4-one moiety, synthesized from similar compounds, have shown promise in antimicrobial and antimalarial applications (Ruschak et al., 2016).

Remote Sulfonylation in Organic Synthesis : The compound's derivatives have been used in remote sulfonylation processes, enhancing organic synthesis techniques (Xia et al., 2016).

Lewis Acid Catalyzed Synthesis : Utilized in Lewis acid catalyzed synthesis of 2-(quinolin-2-yl)prop-2-en-1-ones, beneficial for creating valuable organic compounds (Han et al., 2017).

Molecular Recognition by NMR and Fluorescence : Optically pure derivatives have been used for molecular recognition of enantiomers of acids, detectable by NMR or fluorescence spectroscopy (Khanvilkar & Bedekar, 2018).

Propiedades

IUPAC Name |

2-(quinolin-2-ylmethylsulfonyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4S/c1-9(13(15)16)19(17,18)8-11-7-6-10-4-2-3-5-12(10)14-11/h2-7,9H,8H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWRYWANCVSOSJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)S(=O)(=O)CC1=NC2=CC=CC=C2C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Quinolin-2-ylmethanesulfonyl)propanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-iodobenzoic acid](/img/structure/B2474453.png)

![(E)-2-cyano-N-(3-methoxyphenyl)-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2474455.png)

![N-(2,4-difluorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2474460.png)

![4-{4-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}-4-oxobut-2-enoic acid](/img/structure/B2474462.png)

![methyl 2-((2,4-difluorophenyl)amino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B2474465.png)

![N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2474468.png)

![2-(1,3-Benzodioxol-5-yl)-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone](/img/structure/B2474474.png)